N-benzyl-3-bromo-4,5-dimethoxybenzamide
Description
N-Benzyl-3-bromo-4,5-dimethoxybenzamide is a substituted benzamide derivative characterized by a benzyl group attached to the amide nitrogen, bromine at the 3-position, and methoxy groups at the 4- and 5-positions of the benzene ring. Notably, brominated benzamides are key intermediates in medicinal chemistry, particularly in palladium-catalyzed cyclizations to generate bioactive heterocycles like phenanthridinones .
Properties
Molecular Formula |
C16H16BrNO3 |
|---|---|
Molecular Weight |
350.21g/mol |
IUPAC Name |
N-benzyl-3-bromo-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-20-14-9-12(8-13(17)15(14)21-2)16(19)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
YYRLFMGELKJMAT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=O)NCC2=CC=CC=C2)Br)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NCC2=CC=CC=C2)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Reactivity
The position of the bromine substituent significantly impacts reactivity and downstream applications:
- N-Benzyl-2-Bromo-4,5-Dimethoxybenzamide (15h): This analog (2-bromo isomer) was synthesized via coupling of 2-bromo-4,5-dimethoxybenzoic acid with benzylamine, yielding 76% under palladium catalysis. It served as a precursor to phenanthridinone derivatives (e.g., 16h, 92% yield) via intramolecular C–H activation .
- Meta-substituted bromides often exhibit distinct regioselectivity in cross-coupling reactions compared to ortho-substituted counterparts.
Table 1: Substituent Effects on Reactivity
Physicochemical Properties
- Crystallography : N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (a trimethoxy analog) exhibited N–H···O hydrogen bonding, forming chains along the [101] crystallographic axis . The dimethoxy-3-bromo analog may display similar intermolecular interactions, influencing solubility and crystal packing.
- Spectroscopic Data : The 2-bromo analog (15h) showed distinct ¹H NMR signals at δ 4.66 (d, J = 5.3 Hz, benzyl CH₂) and δ 3.89 (s, OCH₃), with MS (FAB) m/z 350 (M+H⁺) . The 3-bromo isomer would likely exhibit shifted aromatic proton signals due to altered substituent positions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
